3,3,3-Tribromo-1-cyclohexylpropane-1,2-dione
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Overview
Description
3,3,3-Tribromo-1-cyclohexylpropane-1,2-dione is a chemical compound known for its unique structure and reactivity It is characterized by the presence of three bromine atoms attached to the first carbon of a propane chain, which is further connected to a cyclohexyl group and a dione moiety
Preparation Methods
The synthesis of 3,3,3-Tribromo-1-cyclohexylpropane-1,2-dione typically involves the bromination of 1-cyclohexylpropane-1,2-dione. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of catalysts to achieve high yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
3,3,3-Tribromo-1-cyclohexylpropane-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in the formation of less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3,3-Tribromo-1-cyclohexylpropane-1,2-dione has found applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,3,3-Tribromo-1-cyclohexylpropane-1,2-dione exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These atoms can undergo substitution or elimination reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
3,3,3-Tribromo-1-cyclohexylpropane-1,2-dione can be compared with other similar compounds such as:
3,3,3-Tribromo-1-nitropropene: Known for its reactivity with aliphatic dienes.
1,3,3,3-Tetrabromo-1-nitroprop-1-ene: Exhibits similar reactivity but with an additional bromine atom.
3,3,3-Trichloro-1-nitroprop-1-ene: Contains chlorine atoms instead of bromine, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential for diverse applications.
Properties
CAS No. |
353498-46-1 |
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Molecular Formula |
C9H11Br3O2 |
Molecular Weight |
390.89 g/mol |
IUPAC Name |
3,3,3-tribromo-1-cyclohexylpropane-1,2-dione |
InChI |
InChI=1S/C9H11Br3O2/c10-9(11,12)8(14)7(13)6-4-2-1-3-5-6/h6H,1-5H2 |
InChI Key |
NENBYCNPQGAEJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C(=O)C(Br)(Br)Br |
Origin of Product |
United States |
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